molecular formula C17H14I2O3 B4999044 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol

2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol

Cat. No. B4999044
M. Wt: 520.10 g/mol
InChI Key: DSAJMLHJRQKUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol, also known as BMFP, is a synthetic compound that has been widely used in scientific research. BMFP is a phenolic compound that contains two furyl groups and two iodine atoms, which make it a unique chemical structure. BMFP has been used in various research studies due to its potential therapeutic applications and its ability to modulate various physiological processes.

Mechanism of Action

The mechanism of action of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to protect cells from damage caused by free radicals. This compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a relatively stable compound and can be easily synthesized in large quantities. This compound is also a potent antioxidant and anti-inflammatory agent, making it useful for studying oxidative stress and inflammation in cells. However, one of the limitations of this compound is that it is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.

Future Directions

There are several future directions for the study of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer, diabetes, and neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, to better understand how it exerts its therapeutic effects. Additionally, further research could be conducted to determine the safety and toxicity of this compound, to ensure that it is safe for use in humans.

Synthesis Methods

The synthesis of 2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol involves the reaction of 2,4,6-triiodophenol with 5-methyl-2-furaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

2-[bis(5-methyl-2-furyl)methyl]-4,6-diiodophenol has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14I2O3/c1-9-3-5-14(21-9)16(15-6-4-10(2)22-15)12-7-11(18)8-13(19)17(12)20/h3-8,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJMLHJRQKUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.